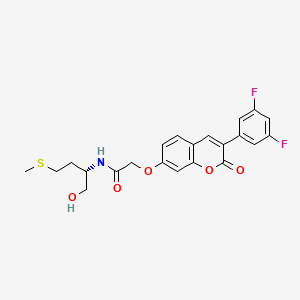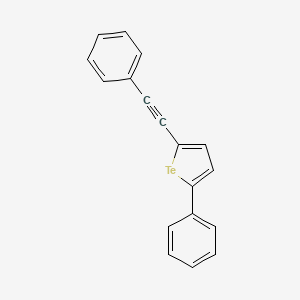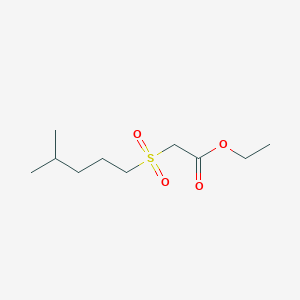
Ethyl (4-methylpentane-1-sulfonyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-methylpentane-1-sulfonyl)acetate is an organic compound with a complex structure that includes an ethyl ester, a sulfonyl group, and a branched alkane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-methylpentane-1-sulfonyl)acetate typically involves the esterification of 4-methylpentane-1-sulfonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-methylpentane-1-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl esters.
Aplicaciones Científicas De Investigación
Ethyl (4-methylpentane-1-sulfonyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (4-methylpentane-1-sulfonyl)acetate involves its reactive sulfonyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a biochemical probe. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (4-methylpentane-1-sulfonyl)acetate: Unique due to its branched alkane chain and sulfonyl group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (4-methylhexane-1-sulfonyl)acetate: Similar but with a longer alkane chain.
Propiedades
Número CAS |
921755-19-3 |
|---|---|
Fórmula molecular |
C10H20O4S |
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
ethyl 2-(4-methylpentylsulfonyl)acetate |
InChI |
InChI=1S/C10H20O4S/c1-4-14-10(11)8-15(12,13)7-5-6-9(2)3/h9H,4-8H2,1-3H3 |
Clave InChI |
ZQAMBWNFDWQFDF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CS(=O)(=O)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)
![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)

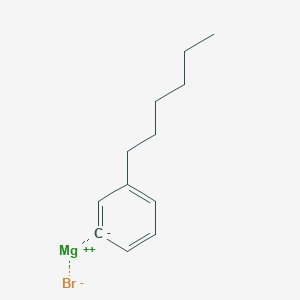
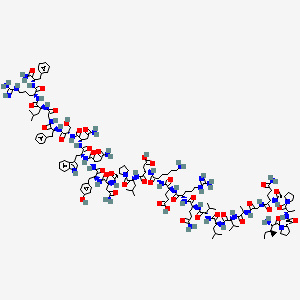
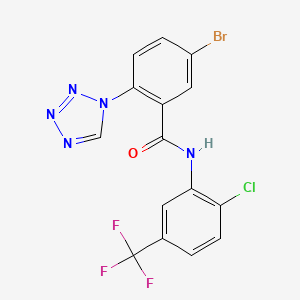

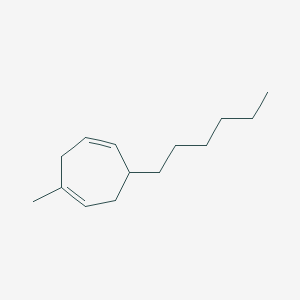
![3-(5-bromo-2-methoxyphenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637105.png)
